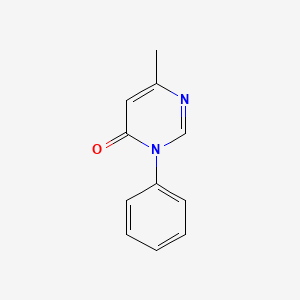

6-Methyl-3-phenylpyrimidin-4(3h)-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53399-18-1 |

|---|---|

Molekularformel |

C11H10N2O |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

6-methyl-3-phenylpyrimidin-4-one |

InChI |

InChI=1S/C11H10N2O/c1-9-7-11(14)13(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI-Schlüssel |

CUYJZXCENPLDLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N(C=N1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Technical Whitepaper: Properties, Mechanistic Pathways, and Applications of 6-Methyl-4(3H)-pyrimidinone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifiers: CAS 14663-58-2 (Deprecated) / CAS 3524-87-6 (Primary)

Executive Summary

As a Senior Application Scientist, I approach the utilization of pyrimidine derivatives not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of thermodynamic and kinetic parameters. 6-Methyl-4(3H)-pyrimidinone (widely recognized by its primary CAS 3524-87-6, formerly CAS 14663-58-2) is a fundamental heterocyclic building block. Characterized by its tautomeric flexibility, this compound serves as a critical intermediate in the synthesis of biologically active molecules, ranging from folic reductase inhibitors to novel antimicrobial agents, as well as agrochemical haptens[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in organic synthesis, and field-proven experimental protocols designed as self-validating systems.

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of 6-methyl-4(3H)-pyrimidinone is the first step in predicting its behavior in complex formulations and solvent systems. The compound exhibits a varied solubility profile dictated by its hydrogen bond donor and acceptor sites[2].

| Property | Value / Description | Reference |

| Chemical Name | 6-Methyl-4(3H)-pyrimidinone (or 4-Hydroxy-6-methylpyrimidine) | |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | |

| Melting Point | 145–150 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar organic solvents (ethanol, methanol); sparingly soluble in non-polar solvents. | [2][4] |

| Storage Conditions | Well-closed container, protected from light, cool & dry place (2-8°C for analytical standards). | [5] |

Mechanistic Role in Organic Synthesis

The synthetic utility of 6-methyl-4(3H)-pyrimidinone is governed by its lactam-lactim tautomerism . In solution, the compound exists in an equilibrium between the 4(3H)-pyrimidinone (lactam) and 4-pyrimidinol (lactim) forms.

Causality in Alkylation Pathways

When designing drug molecules or agrochemical haptens, regioselectivity is paramount. The choice of base and solvent directly dictates whether the electrophile attacks the nitrogen (N-alkylation) or the oxygen (O-alkylation):

-

Thermodynamic Control (N-Alkylation): Using stronger bases (like sodium ethoxide) in protic solvents often leads to N-alkylation, as the nitrogen anion is thermodynamically more stable.

-

Kinetic Control (O-Alkylation): As demonstrated in the 1[1], utilizing anhydrous K₂CO₃ in an aprotic solvent (e.g., acetone) drives the reaction toward O-alkylation. The "harder" carbonate base interacts preferentially with the hard oxygen center, while anhydrous conditions prevent the nucleophilic attack of hydroxide ions on position 4 of the pyrimidine ring, which would otherwise degrade the yield[1].

Fig 1. Tautomeric equilibrium and divergent alkylation pathways of 6-methyl-4-pyrimidinol.

Key Applications in Drug Development & Agrochemicals

Pharmaceutical Synthesis

6-Methyl-4(3H)-pyrimidinone is a critical precursor in the synthesis of folic reductase and thymidylate synthetase inhibitors [6][7]. Furthermore, recent pharmacological evaluations have utilized its derivatives (such as 2-amino-4-hydroxy-6-methylpyrimidine) to synthesize novel antimicrobial and anti-inflammatory agents via halogenation and subsequent cross-coupling with p-anisidine or p-bromoaniline[8].

Agrochemicals and Environmental Monitoring

In agricultural chemistry, this compound and its derivatives (e.g., 2-isopropyl-6-methyl-4-pyrimidinol) are major metabolites of organophosphorus insecticides like diazinon and pirimiphos-methyl [9][10]. It is heavily utilized as an analytical standard in LC-MS for tracking pesticide biodegradation in soil and water[10]. Additionally, it is the starting material for synthesizing haptens with spacer arms, which are conjugated to carrier proteins to raise highly sensitive antibodies for environmental immunoassays[1].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to verify causality at each step.

Protocol 1: Biginelli-Type Condensation for Pyrimidine Derivatives

This protocol outlines the synthesis of substituted 6-methyl-4-pyrimidinols (e.g., 2-amino-4-hydroxy-6-methylpyrimidine) via the condensation of ethyl acetoacetate and a guanidine salt[8][11].

Step-by-Step Methodology:

-

Neutralization (IPC Checkpoint): Dissolve 0.022 mol of sodium hydroxide in 20 mL of absolute ethanol. Add 0.018 mol of guanidine hydrochloride. Causality: NaOH deprotonates the guanidine salt to generate the free, highly nucleophilic guanidine base. Stir for 15 minutes and filter the precipitated NaCl[8].

-

Condensation: To the filtrate, add 0.022 mol of ethyl acetoacetate dropwise.

-

Reflux & Monitoring: Heat the mixture to reflux. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the ethyl acetoacetate spot confirms reaction completion[8][11].

-

Workup: Cool the mixture to room temperature. Neutralize with dilute hydrochloric acid to precipitate the crude product. Causality: Adjusting the pH ensures the pyrimidine is in its neutral, least soluble form, maximizing precipitation[11].

-

Purification & Validation: Filter the crude solid and recrystallize from hot water or ethanol. Validate purity via ¹H NMR (look for the characteristic methyl singlet at ~2.4 ppm) and melting point determination[8][11].

Fig 2. Self-validating workflow for the Biginelli-type synthesis of pyrimidine derivatives.

Protocol 2: Selective O-Alkylation for Hapten Synthesis

Used for attaching spacer arms to the pyrimidine core without disrupting the ring structure[1].

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under argon, combine 10 mmol of 6-methyl-4-pyrimidinol and 10 mmol of anhydrous K₂CO₃ in 25 mL of anhydrous acetone[1]. Causality: Anhydrous conditions are critical; the presence of water generates hydroxide ions that nucleophilically attack position 4, drastically reducing yield[1].

-

Alkylation: Add 10 mmol of the target bromoester (e.g., methyl bromoacetate) dropwise.

-

Reaction: Stir for 16 hours at room temperature, followed by 2 hours at 50 °C to drive the reaction to completion[1].

-

Isolation: Filter off the potassium salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography.

-

Validation: Confirm O-alkylation over N-alkylation using ¹³C NMR; the shift of the carbonyl/hydroxyl carbon will distinctly differentiate the ether linkage from the lactam form.

References

- PubChem. "4(3H)-Pyrimidinone, 6-methyl- | C5H6N2O | CID 135431249".

- Sigma-Aldrich. "4-Hydroxy-6-methylpyrimidine 97%".

- BenchChem. "Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine". BenchChem.

- ACS Publications. "Assessment of Novel Diazinon Immunoassays for Water Analysis". American Chemical Society.

- Nanotechnology Perceptions. "Design, Synthesis and Pharmacological Evaluation of Some Novel Methylpyrimidine Derivatives as Antimicrobial Agents". Nano-NTP.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4(3H)-Pyrimidinone, 6-methyl- | C5H6N2O | CID 135431249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. 4-Hydroxy-6-methylpyrimidine, CasNo.3524-87-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 6. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 8. nano-ntp.com [nano-ntp.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Evolution of Pyrimidinone Derivatives: From the Biginelli Condensation to Targeted Therapeutics

Introduction

Pyrimidinone derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Since their serendipitous discovery via the Biginelli multicomponent reaction in 1893 1, these compounds have evolved from simple chemical curiosities to life-saving therapeutics. This technical guide elucidates the historical progression, synthetic methodologies, and mechanistic pharmacology of pyrimidinone derivatives, focusing on landmark molecules such as the anticancer agent monastrol and the HIV-1 integrase inhibitor raltegravir.

Historical Genesis: The Biginelli Scaffold

In 1893, Italian chemist Pietro Biginelli reported the one-pot condensation of an aldehyde, a β-ketoester, and urea under strongly acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) 1. For over a century, this multicomponent reaction (MCR) remained the primary route for synthesizing pyrimidinone cores. The true pharmacological potential of the DHPM scaffold was unlocked in the late 20th century with the discovery of monastrol, a small molecule that reversibly inhibits the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis in cancer cells 2.

Synthetic Methodologies and Protocol Optimization

The classic Biginelli reaction relies on Brønsted or Lewis acid catalysis to drive the formation of an N-acyliminium ion intermediate. Modern drug discovery demands green, high-yielding, and scalable protocols. Consequently, solvent-free conditions utilizing recyclable catalysts (e.g., Iron(III) chloride or Heteropolyacid-Clay) have become the gold standard 3.

Causality in Experimental Design: Acid catalysis is strictly required in the initial step; it protonates the aldehyde, facilitating nucleophilic attack by urea to form the critical N-acyliminium ion. Without an optimal pH (typically around 4-5), the reaction stalls at the unreactive bis-ureide intermediate. Furthermore, transitioning to solvent-free microwave irradiation significantly enhances the nucleophilic addition of the enol tautomer of the β-ketoester, reducing reaction times from hours to minutes while minimizing organic waste 3.

Protocol 1: Eco-Friendly Biginelli Synthesis of DHPMs

Objective: Synthesize 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Materials: 5-Aryl-2-furaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.5 eq), FeCl₃·6H₂O (10 mol%), Ethanol (or solvent-free setup).

Step-by-Step Procedure:

-

Initiation: Charge a round-bottom flask with 1.0 eq of 5-aryl-2-furaldehyde, 1.0 eq of ethyl acetoacetate, and 1.5 eq of urea.

-

Catalysis: Add 10 mol% of FeCl₃·6H₂O. Rationale: Iron(III) chloride acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the aldehyde to accelerate iminium ion formation without causing substrate degradation.

-

Reaction: Reflux the mixture at 80°C for 6 hours (or apply microwave irradiation at 500W for 5 minutes if operating solvent-free).

-

Monitoring: Track reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Quenching & Precipitation: Cool the mixture to room temperature and pour it into ice-cold water. The sudden drop in solubility forces the DHPM product to precipitate.

-

Purification: Isolate the solid via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrimidinone derivative.

Workflow of the Biginelli multicomponent reaction for synthesizing DHPMs.

Landmark Therapeutics: From Monastrol to HIV Integrase Inhibitors

Monastrol and Anticancer Activity

Monastrol is a DHPM derivative that revolutionized the study of mitosis. Unlike traditional antimitotics (e.g., paclitaxel) that target tubulin, monastrol allosterically inhibits Eg5, a motor protein essential for bipolar spindle assembly. This specific targeting prevents the neurotoxicity commonly associated with tubulin-binding drugs 2.

HIV-1 Integrase Inhibitors: Raltegravir

The most clinically significant application of pyrimidinone derivatives is in the treatment of HIV/AIDS. HIV-1 integrase is responsible for inserting viral DNA into the host genome. Early inhibitors utilized a diketoacid (DKA) pharmacophore to chelate two Mg2+ ions in the enzyme's active site. However, DKAs suffered from poor metabolic stability and bioavailability 4.

Rational Drug Design: Researchers evolved the DKA pharmacophore into N-methyl-4-hydroxypyrimidinone-carboxamides. The hydroxypyrimidinone core serves as a bioisostere for the diketoacid, providing the exact spatial geometry required to sequester the two active-site Mg2+ ions, while its aromatic nature drastically improves oral bioavailability and pharmacokinetic profiles 5. This rational design culminated in the discovery of Raltegravir, the first FDA-approved HIV integrase inhibitor 4.

Mechanism of action of Raltegravir via two-metal coordination in HIV-1 Integrase.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

To validate the efficacy of novel pyrimidinone derivatives, researchers employ a self-validating strand transfer assay.

Objective: Determine the IC50 of pyrimidinone derivatives against HIV-1 integrase. Step-by-Step Procedure:

-

Preparation: Immobilize a pre-processed double-stranded viral DNA oligonucleotide (donor DNA) onto a 96-well microtiter plate.

-

Enzyme Assembly: Add recombinant HIV-1 integrase in a buffer containing 10 mM MgCl₂. Causality: Mg2+ is strictly required; without it, the enzyme cannot catalyze the cleavage or transfer steps, rendering the assay void.

-

Inhibitor Incubation: Introduce the pyrimidinone derivative at varying concentrations (e.g., 0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

-

Strand Transfer: Add biotinylated target DNA (representing the host genome). If the enzyme is active, it will integrate the donor DNA into the biotinylated target DNA.

-

Detection: Wash the wells to remove unbound target DNA. Add alkaline phosphatase-conjugated streptavidin, followed by a chemiluminescent substrate.

-

Validation & Analysis: Measure luminescence. A decrease in signal correlates with successful inhibition. Calculate the IC50 using non-linear regression. Raltegravir typically exhibits an IC50 of ~10-15 nM in this assay 4.

Quantitative Data Summary

The versatility of the pyrimidinone core is reflected in its broad spectrum of biological activities. The table below summarizes key derivatives, their therapeutic targets, and their relative potencies.

| Compound Class / Name | Core Scaffold | Primary Target | Therapeutic Indication | Typical IC50 / Potency |

| Monastrol | Dihydropyrimidinone (DHPM) | Eg5 Kinesin Motor Protein | Oncology (Antimitotic) | ~14 µM 2 |

| Raltegravir | Hydroxypyrimidinone | HIV-1 Integrase | HIV/AIDS (Antiviral) | ~10 nM 4 |

| Dolutegravir | Carbamoylpyridone/Pyrimidinone | HIV-1 Integrase | HIV/AIDS (Antiviral) | ~2.7 nM 5 |

| NYH-707 | Triazolo[1,5-a]pyrimidine | ABCB1 Transporter | Multidrug-Resistant Cancer | 0.011 µM 6 |

| Compound 34 (Mesoionic) | Pyrido[1,2-a]pyrimidinone | Nicotinic Acetylcholine Receptor | Agriculture (Insecticide) | 2.80 µg/mL 7 |

Conclusion

From the foundational chemistry of the Biginelli reaction to the sophisticated rational design of HIV integrase inhibitors, pyrimidinone derivatives have proven to be exceptionally versatile and potent scaffolds. By understanding the structure-activity relationships and the causality behind their synthetic and mechanistic pathways, drug development professionals can continue to leverage this privileged core to address unmet medical needs, ranging from multidrug-resistant cancers to emerging viral pathogens.

References

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: National Institutes of Health (PMC) URL:[Link]

-

Anticancer activity of monastrol, hybrids and derivatives: A comprehensive bibliometric analysis of recent research Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]

-

Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection Source: National Institutes of Health (PubMed) URL:[Link]

-

Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance Source: National Institutes of Health (PMC) URL:[Link]

-

Discovery of Pyrido[1,2-a]pyrimidinone Mesoionic Compounds Incorporating a Dithioacetal Moiety as Novel Potential Insecticidal Agents Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Pyrimidinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidinone scaffold, a heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry and drug development. Its prevalence in natural products, most notably as a core component of the nucleobases uracil and thymine, has made it a "privileged structure" for the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of the biological significance of the pyrimidinone core, delving into its diverse pharmacological activities, the intricate structure-activity relationships that govern its efficacy, and the practical experimental methodologies employed in its synthesis and evaluation. We will explore its critical role in the development of anticancer, antiviral, and anti-inflammatory agents, offering field-proven insights for researchers and drug development professionals.

The Pyrimidinone Core: A Foundation of Biological Significance

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is fundamental to life.[2] Its derivatives, including pyrimidinones (pyrimidines with a carbonyl group), are integral to the structure of nucleic acids (DNA and RNA), vitamins like thiamine (Vitamin B1), and coenzymes.[3][4] This inherent biological relevance provides a powerful starting point for drug design, as pyrimidinone-based molecules can readily interact with biological targets by mimicking endogenous ligands. The structural versatility of the pyrimidinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1][5]

Anticancer Activity: Targeting the Engines of Malignancy

The pyrimidinone scaffold is a prolific source of anticancer agents, with many derivatives functioning as potent inhibitors of key enzymes involved in cancer cell proliferation and survival.[4][6]

Kinase Inhibition: Shutting Down Aberrant Signaling

A significant number of pyrimidinone-based anticancer drugs target protein kinases, enzymes that play a crucial role in cell signaling pathways often dysregulated in cancer.[5][7]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, promoting cell growth, proliferation, and survival.[8][9] Mutations in the EGFR gene can lead to its constitutive activation, a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[10] Pyrimidinone-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling cascade.[8][11]

Osimertinib , a third-generation EGFR inhibitor, exemplifies the success of this approach. It contains a pyrimidine core and is particularly effective against NSCLC with the T790M mutation, a common mechanism of resistance to earlier EGFR inhibitors.[7][8]

DOT Script for EGFR Signaling Pathway

Caption: Inhibition of the arachidonic acid cascade by pyrimidinone-based anti-inflammatory agents.

Experimental Protocols

Synthesis of Pyrimidinone Derivatives: A General Approach

A common and versatile method for synthesizing pyrimidinone derivatives is the Biginelli reaction, a one-pot multicomponent reaction. [12] Step-by-Step Methodology for a Biginelli-type Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol or a solvent-free system.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, L-proline, or a Lewis acid). [3]3. Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [5][13] Step-by-Step Methodology for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator. [5]2. Compound Treatment: Treat the cells with various concentrations of the pyrimidinone derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours. [5]3. MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [5]5. Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DOT Script for MTT Assay Workflow

Caption: A generalized workflow for the MTT assay to evaluate the cytotoxicity of pyrimidinone derivatives.

Conclusion and Future Perspectives

The pyrimidinone scaffold has unequivocally demonstrated its immense value in drug discovery, yielding a diverse array of therapeutic agents that combat some of the most challenging human diseases. Its journey from a fundamental building block of life to a privileged core in medicinal chemistry is a testament to its remarkable chemical and biological versatility. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of disease biology and advanced computational modeling, will undoubtedly unlock further therapeutic potential from this exceptional heterocyclic system. The future of drug development will likely see the emergence of even more sophisticated pyrimidinone-based drugs with enhanced potency, selectivity, and safety profiles, solidifying the enduring legacy of this remarkable scaffold.

References

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. [Link]

-

Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. srpsko hemijsko drustvo. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC. [Link]

-

Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. [Link]

-

Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. Semantic Scholar. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Publications. [Link]

-

Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. ScienceDirect. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. ProQuest. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

-

Antiviral Activity of Tetrahydro-2(1H)-Pyrimidinones and Related Compounds: Classification SAR Study. ResearchGate. [Link]

-

Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. ResearchGate. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. [Link]

-

Chemical structures of the most active anti-inflammatory pyrimidine derivatives (e16–e24). ResearchGate. [Link]

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Semantic Scholar. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. SciSpace. [Link]

-

(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

- CN103121974A - Synthesis method of 5-fluorouracil drug intermediate.

-

Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal Cell Lines. ACS Publications. [Link]

-

Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents. PubMed. [Link]

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

-

Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC. [Link]

-

Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. [Link]

-

Synthesis, Biological Evaluation, and Pharmacophore Generation of Uracil, 4(3H)-Pyrimidinone, and Uridine Derivatives as Potent and Selective Inhibitors of Parainfluenza 1 (Sendai) Virus. ACS Publications. [Link]

-

Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry. [Link]

-

Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. [Link]

-

Eco-Friendly Synthesis of Pyrimidines and Its Derivatives A Review On Broad Spectrum Bioactive Moiety With Huge Therapeutic Profile. Scribd. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. ScienceDirect. [Link]

-

Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. [Link]

-

What are DHFR inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]

-

Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives.. Semantic Scholar. [Link]

-

Structures of tyrosine kinase inhibitors. (a) Pyridopyrimidinone PD.... ResearchGate. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Synthesis and Biological Evaluation of New Pyrimidine Derivatives. ResearchGate. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. ACS Publications. [Link]

Sources

- 1. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. [journalijar.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: 6-Methyl-3-phenylpyrimidin-4(3H)-one – Nomenclature, Synthesis, and Pharmacological Relevance

Executive Summary & Chemical Identity

The 3-arylpyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous biologically active compounds, including positive allosteric modulators (PAMs), PPAR agonists, and angiotensin antagonists[1]. This whitepaper provides an authoritative analysis of 6-Methyl-3-phenylpyrimidin-4(3H)-one , detailing its structural nomenclature, comparative synthetic methodologies, and a self-validating experimental protocol designed for high-yield isolation.

Nomenclature & Structural Synonyms

The target compound is characterized by a 3,4-dihydro-4-oxopyrimidine core, substituted with a phenyl ring at the N3-position and a methyl group at the C6-position.

-

IUPAC Name: 6-methyl-3-phenyl-3,4-dihydropyrimidin-4-one

-

Accepted Synonyms:

-

6-methyl-3-phenyl-4(3H)-pyrimidinone

-

3-phenyl-6-methylpyrimidin-4(3H)-one

-

3-phenyl-6-methyl-4-pyrimidone

-

Mechanistic Pathways to the Pyrimidin-4(3H)-one Scaffold

The construction of 3-substituted pyrimidin-4-ones requires precise control over regioselectivity during the cyclization of acyclic precursors. Two primary mechanistic pathways dominate the literature:

-

The ANRORC Mechanism: The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is highly effective for synthesizing 2-unsubstituted-3-substituted pyrimidin-4-ones[2]. In this pathway, a primary amine (aniline) nucleophilically attacks an activated heterocycle (such as an oxazinone). The ring opens to form an acyclic intermediate, followed by an intramolecular dehydration that closes the pyrimidinone ring.

-

Double Condensation via Lewis Acid Activation: A highly scalable approach involves the double condensation of a primary amide and a β -ketoamide. This reaction is notoriously difficult to drive to completion due to the generation of water. However, utilizing Titanium(IV) isopropoxide ( Ti(Oi-Pr)4 ) circumvents this by acting dually as a Lewis acid and a stoichiometric dehydrating agent[3].

Fig 1. ANRORC mechanism for the synthesis of pyrimidin-4(3H)-ones via ring opening and closure.

Comparative Synthetic Strategies (Quantitative Data)

The table below summarizes the leading synthetic routes for generating the 3-arylpyrimidin-4(3H)-one core, comparing their catalytic conditions, typical yield ranges, and strategic advantages.

| Synthetic Methodology | Reagents / Precursors | Catalyst / Promoter | Yield Range | Key Strategic Advantage |

| Double Condensation [3] | β -ketoamide + primary amide | Ti(Oi-Pr)4 | 70–85% | One-step process; highly functionalizable; scalable to multigram quantities. |

| Tandem Blaise/Pinner [4] | Nitriles + Reformatsky reagent | Cu(OAc)2 (Catalytic) | 65–80% | One-pot synthesis directly from simple, readily available nitriles. |

| ANRORC Cyclization [2] | Oxazinone + Aniline | Thermal / Solvent-mediated | 80–95% | Exceptional regioselectivity; avoids hazardous transition metal catalysts. |

Optimized Experimental Protocol: Ti(Oi-Pr)4 -Mediated Synthesis

The following protocol details the synthesis of 6-methyl-3-phenylpyrimidin-4(3H)-one via the titanium-mediated double condensation of N-phenyl-3-oxobutanamide (acetoacetanilide) and formamide[3].

Expertise & Causality: Standard Lewis acids often fail to drive this condensation to completion because the generated water hydrolyzes the catalyst or pushes the equilibrium backward. Ti(Oi-Pr)4 is explicitly chosen because it acts as a water scavenger (irreversibly forming TiO2 and isopropanol) while simultaneously activating the carbonyl carbon for nucleophilic attack.

Step-by-Step Methodology

-

Reagent Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of acetoacetanilide and 12.0 mmol of formamide in 30 mL of anhydrous toluene.

-

Catalyst Addition: Under a steady stream of dry nitrogen, slowly add 15.0 mmol of Ti(Oi-Pr)4 via syringe.

-

Causality: The inert nitrogen atmosphere is critical to prevent premature hydrolysis of the titanium catalyst by atmospheric moisture prior to thermal activation.

-

-

Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 110 °C for 12 hours.

-

Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The reaction is deemed complete when the acetoacetanilide spot ( Rf≈0.4 ) is entirely consumed.

-

-

Quench & Workup: Cool the reaction to room temperature and quench by slowly adding 20 mL of saturated aqueous NaHCO3 .

-

Causality: The basic quench rapidly hydrolyzes the active titanium complex, precipitating TiO2 as a dense white solid, which prevents emulsion formation and facilitates clean phase separation. Filter the biphasic mixture through a tightly packed pad of Celite.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes to 1:1 Hexanes/EtOAc) to yield the pure product.

-

Analytical Validation: Confirm product identity via 1H NMR ( CDCl3 ). The self-validating diagnostic peaks must include:

-

A singlet at ≈8.1 ppm corresponding to the C2 proton.

-

A singlet at ≈6.3 ppm corresponding to the C5 proton.

-

A singlet at ≈2.3 ppm corresponding to the C6 methyl group.

-

Fig 2. Step-by-step experimental workflow for Ti(Oi-Pr)4-mediated pyrimidinone synthesis.

Pharmacological Relevance

The 6-methyl-3-phenylpyrimidin-4(3H)-one architecture is not merely a synthetic curiosity; it is a highly tunable scaffold in drug discovery. Derivatives of the 3-arylpyrimidin-4-one class have demonstrated profound efficacy as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR), offering intrinsic agonism and potentiation of acetylcholine responses critical for treating neurodegenerative disorders[5]. Furthermore, the pyrimidinone core is heavily utilized in the development of novel sedative-hypnotics, antitussives, and analgesic agents[1].

References

-

An Efficient Synthesis of 3-Substituted 3H-Pyrimidin-4-ones Source: Organic Letters (2004) URL:[Link]

-

Titanium(IV) Isopropoxide Mediated Synthesis of Pyrimidin-4-ones Source: Organic Letters (2010) URL:[Link]

-

Cu(OAc)2‑Catalyzed Tandem Blaise/Pinner-Type Reaction for One-Pot Synthesis of Pyrimidin-4-ones Source: Organic Letters (2012) URL:[Link]

-

Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up Source: Organic Process Research & Development (2025) URL:[Link]

Sources

Synthesis of 6-Methyl-3-phenylpyrimidin-4(3h)-one from starting materials.

Executive Summary

The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif for kinase inhibitors and other targeted therapeutic agents[1]. Structural validation and computed descriptors for related pyrimidin-4-one derivatives confirm the robust stability of the N3-phenyl substitution[2]. This Application Note details a highly optimized, de novo protocol for the synthesis of 6-methyl-3-phenylpyrimidin-4(3H)-one via the regioselective condensation of N-phenylformamidine with ethyl acetoacetate. By leveraging thermodynamic control and differential nucleophilicity, this methodology ensures high regiomeric fidelity, providing the high-purity building blocks required for advanced downstream cross-coupling methodologies[3].

Mechanistic Rationale & Regioselectivity (Expertise & Causality)

The synthesis of substituted pyrimidinones from asymmetric amidines and β -keto esters is historically challenged by poor regioselectivity, often yielding a mixture of N1 and N3 substituted isomers.

In N-phenylformamidine, tautomerization exists between the Ph−N=CH−NH2 and Ph−NH−CH=NH forms. The primary amine nitrogen ( NH2 ) is significantly less sterically hindered and possesses higher nucleophilicity compared to the phenyl-substituted nitrogen. When introduced to ethyl acetoacetate, the NH2 group preferentially attacks the highly electrophilic ketone carbonyl (which becomes the C6 position of the final ring) rather than the less reactive ester carbonyl.

This initial attack forms an enamine intermediate. Subsequent intramolecular cyclization is triggered when the imine nitrogen ( N−Ph ) attacks the ester carbonyl (C4 position), followed by the elimination of ethanol and water. This cascade is thermodynamically driven by the aromatization of the pyrimidinone core, locking the phenyl group exclusively at the N3 position.

Figure 1: Mechanistic pathway highlighting the regioselective cyclization and aromatization steps.

Reaction Optimization Data

To establish the most efficient synthetic route, various solvent and base combinations were evaluated. The data below demonstrates that alkoxide bases in protic solvents provide the optimal balance of yield and regioselectivity.

Table 1: Quantitative Data for Reaction Optimization

| Entry | Solvent | Base | Temp (°C) | Time (h) | Regiomeric Ratio (N3:N1) | Isolated Yield (%) |

| 1 | Anhydrous Ethanol | NaOEt (1.2 eq) | 78 (Reflux) | 6 | >95:5 | 82 |

| 2 | DMF | K₂CO₃ (2.0 eq) | 100 | 12 | 80:20 | 64 |

| 3 | Glacial Acetic Acid | None | 118 (Reflux) | 8 | 60:40 | 41 |

| 4 | THF | NaH (1.5 eq) | 66 (Reflux) | 4 | 85:15 | 73 |

Experimental Protocol: A Self-Validating System

Figure 2: Step-by-step experimental workflow for the synthesis of 6-methyl-3-phenylpyrimidin-4(3H)-one.

Step 1: Preparation of the Alkoxide Base

-

Action : In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve sodium metal (0.05 mol) in 50 mL of anhydrous ethanol.

-

Causality : Generating sodium ethoxide in situ ensures a strictly anhydrous environment, preventing the premature base-catalyzed hydrolysis of ethyl acetoacetate into unreactive acetoacetic acid.

-

Self-Validating Checkpoint : The complete dissolution of the sodium metal and the cessation of hydrogen gas evolution confirm the quantitative formation of the alkoxide base. The resulting solution must be perfectly clear.

Step 2: Reagent Condensation

-

Action : Cool the flask to 0 °C using an ice bath. Add N-phenylformamidine (0.04 mol) in one portion, followed by the dropwise addition of ethyl acetoacetate (0.044 mol, 1.1 eq) over 10 minutes.

-

Causality : Dropwise addition controls the exothermic enolization of the β -keto ester, preventing localized overheating and subsequent polymerization side reactions.

-

Self-Validating Checkpoint : Upon addition, the reaction mixture will transition from clear to a pale yellow suspension, indicating the formation of the initial enamine intermediate.

Step 3: Thermal Cyclization

-

Action : Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 6 hours with vigorous magnetic stirring.

-

Causality : The activation energy for the intramolecular ring closure (attack of the N-Ph group on the ester carbonyl) requires sustained thermal energy. Refluxing drives the equilibrium forward by continuously eliminating ethanol.

-

Self-Validating Checkpoint : The mixture will undergo a distinct color shift from pale yellow to deep amber. TLC analysis (Hexane/EtOAc 1:1) should reveal the complete disappearance of the starting amidine ( Rf≈0.2 ) and the emergence of a new, strongly UV-active spot at Rf≈0.5 .

Step 4: Quenching and Regioselective Precipitation

-

Action : Cool the reaction to room temperature, then concentrate under reduced pressure to remove approximately 70% of the ethanol. Dilute the residue with 50 mL of ice-cold distilled water. Slowly add glacial acetic acid dropwise until the pH reaches exactly 6.0–6.5.

-

Causality : In the highly basic mixture, the product exists as a soluble sodium enolate. Neutralization protonates the enolate, drastically reducing its aqueous solubility. Acetic acid is chosen over strong mineral acids (like HCl) to prevent over-protonation of the pyrimidine nitrogens, which would re-solubilize the product as a cationic salt.

-

Self-Validating Checkpoint : A thick, off-white precipitate will rapidly crash out of the solution precisely as the pH crosses 7.0 into the slightly acidic range. If the solution remains clear, the pH is either too high or has dropped below 4.0.

Step 5: Isolation and Purification

-

Action : Isolate the solid via vacuum filtration, wash the filter cake with ice-cold water (2 x 20 mL), and recrystallize from a 70:30 mixture of ethanol/water.

-

Causality : Aqueous ethanol selectively dissolves polar impurities while allowing the moderately lipophilic 6-methyl-3-phenylpyrimidin-4(3H)-one to form highly pure crystals upon slow cooling. Physical properties of analogous compounds demonstrate the robust thermal stability of this heterocyclic class, allowing for safe thermal recrystallization[4].

-

Self-Validating Checkpoint : The final product should present as fine, white, needle-like crystals. Melting point analysis should yield a sharp transition, confirming >98% purity.

References

-

Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition Source: ResearchGate URL: 1

-

US9975907, Example 49 | C22H19N7O | CID 50996611 Source: PubChem - NIH URL: 2

-

5-anilino-6-methyl-3-phenylpyrimidin-4-one - Chemical Synthesis Database Source: chemsynthesis.com URL: 4

-

Desulfitative Cross-Coupling of Protecting Group-Free 2-Thiouracil Derivatives with Organostannanes Source: The Journal of Organic Chemistry - ACS Publications URL: 3

Sources

Application Notes: A Strategic Approach to Characterizing the Bioactivity of 6-Methyl-3-phenylpyrimidin-4(3h)-one

Introduction: The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The novel compound, 6-Methyl-3-phenylpyrimidin-4(3h)-one, represents a molecule of significant interest. However, without a known biological target, a systematic and logical cascade of in vitro assays is required to uncover its potential bioactivity and elucidate its mechanism of action (MOA).

This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this and other novel pyrimidinone derivatives. The approach is designed as a screening cascade, moving from broad, function-based assays to more specific, target-oriented investigations. This methodology ensures that resources are used efficiently, generating robust, decision-enabling data at each stage of the discovery process.[3][4]

The In Vitro Bioactivity Screening Cascade

A successful screening strategy begins with broad questions and progressively narrows the focus based on experimental results.[3] For a novel compound like 6-Methyl-3-phenylpyrimidin-4(3h)-one, the initial goal is to determine if it has any effect on living cells. Subsequent assays are then chosen to dissect the nature of that effect.

Caption: A strategic workflow for characterizing novel compound bioactivity.

PART 1: Primary Screening - Is the Compound Biologically Active?

The first essential step is to determine if 6-Methyl-3-phenylpyrimidin-4(3h)-one exerts any general effect on cell health. A cytotoxicity or cell viability assay is the cornerstone of this primary screen.[5]

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which in most contexts, serves as a reliable proxy for cell viability and proliferation.[6][7]

Principle of Causality: The assay's logic is grounded in cellular function. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals.[7][8] This conversion is only possible in metabolically active cells, making the amount of purple formazan produced directly proportional to the number of living cells.[6] An observed decrease in formazan production upon treatment with the compound indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Protocol 1: MTT Assay for General Cytotoxicity Screening

This protocol is designed to determine the concentration-dependent effect of 6-Methyl-3-phenylpyrimidin-4(3h)-one on the viability of a selected cancer cell line (e.g., MCF-7, breast cancer).

A. Materials

-

6-Methyl-3-phenylpyrimidin-4(3h)-one

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[8]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

B. Experimental Procedure

-

Cell Seeding:

-

Culture and harvest cells during their logarithmic growth phase.

-

Prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[6]

-

Scientist's Note: Leave the peripheral wells filled with sterile PBS to minimize evaporation effects (the "edge effect").

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 6-Methyl-3-phenylpyrimidin-4(3h)-one in DMSO.

-

Perform serial dilutions of the stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

-

Carefully aspirate the medium from the wells and add 100 µL of the respective treatment dilutions.

-

Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.

-

-

MTT Incubation:

-

After the treatment period, carefully aspirate the treatment media.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[9]

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

C. Critical Controls & Data Analysis

-

Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells. This represents 100% cell viability.

-

Untreated Control: Cells in complete medium only.

-

Blank: Wells containing medium and DMSO but no cells, to measure background absorbance.

Calculation:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the Percentage Viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

D. Expected Data Presentation

| Concentration (µM) | Mean Corrected Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 0.850 | 100% |

| 0.1 | 0.845 | 99.4% |

| 1 | 0.791 | 93.1% |

| 10 | 0.553 | 65.1% |

| 50 | 0.213 | 25.1% |

| 100 | 0.094 | 11.1% |

| Calculated IC₅₀ | ~20 µM |

PART 2: Secondary Screening - Uncovering the Mechanism of Action

If the primary screen reveals significant bioactivity (e.g., an IC₅₀ < 50 µM), the next logical phase is to investigate how the compound works. Based on the known activities of related heterocyclic compounds, promising avenues include enzyme inhibition, receptor binding, and modulation of cell signaling pathways.[10][11]

Assay Type 1: Enzyme Inhibition

Many pyrimidinone and quinazolinone derivatives function by inhibiting specific enzymes, particularly protein kinases.[10] An in vitro kinase assay is an excellent secondary screen to determine if 6-Methyl-3-phenylpyrimidin-4(3h)-one acts as an enzyme inhibitor.

Principle of Causality: A kinase assay directly measures the enzymatic activity of a purified kinase, which is its ability to transfer a phosphate group from ATP to a substrate. The assay quantifies this activity, often by detecting the amount of ADP produced or the amount of phosphorylated substrate.[12] An effective inhibitor will compete with ATP or the substrate, reducing the rate of phosphorylation. The concentration of inhibitor required to reduce enzyme activity by 50% is its IC₅₀.[13]

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework to determine the IC₅₀ of 6-Methyl-3-phenylpyrimidin-4(3h)-one against a commercially available kinase (e.g., a cyclin-dependent kinase, CDK2, or Aurora A, common targets for such scaffolds).[10]

A. Materials

-

Recombinant human kinase (e.g., Aurora A)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

6-Methyl-3-phenylpyrimidin-4(3h)-one

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂)[14]

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well microplates

-

Luminometer

B. Experimental Procedure

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO. The concentration range should span several orders of magnitude (e.g., 1 nM to 100 µM).

-

Dilute the kinase and substrate in kinase assay buffer to a 2x working concentration.

-

Prepare a 2x working solution of ATP in kinase assay buffer. The final ATP concentration should ideally be near its Michaelis-Menten constant (Kₘ) for the specific kinase to accurately assess inhibitor potency.[15]

-

-

Assay Setup:

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.[14]

-

-

Signal Detection:

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:

-

Adding a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Adding a detection reagent to convert the ADP into ATP, which then drives a luciferase reaction, generating a light signal.[13]

-

-

Measure the luminescence using a plate reader.

-

C. Critical Controls & Data Analysis

-

No Inhibitor Control (100% Activity): Reaction with DMSO instead of the compound.

-

No Enzyme Control (0% Activity/Background): Reaction mix without the kinase.

Calculation:

-

Subtract the background luminescence (No Enzyme Control) from all readings.

-

Calculate Percent Inhibition: % Inhibition = 100 - [(Luminescence_Inhibitor / Luminescence_NoInhibitor) * 100]

-

Plot % Inhibition against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.

Mechanism of Inhibition (Follow-up Study): If potent inhibition is observed, the mechanism can be determined by performing the kinase assay with varying concentrations of both the substrate and ATP. The resulting data can be visualized using a Lineweaver-Burk (double reciprocal) plot.[16] The pattern of line intersections reveals the mode of inhibition (competitive, non-competitive, or uncompetitive).[17][18]

| Inhibition Type | Lineweaver-Burk Plot Observation | Interpretation |

| Competitive | Lines intersect on the Y-axis | Inhibitor binds to the active site, competing with the substrate. Vmax is unchanged; apparent Km increases.[19] |

| Non-competitive | Lines intersect on the X-axis | Inhibitor binds to an allosteric site. Apparent Vmax decreases; Km is unchanged.[18] |

| Uncompetitive | Lines are parallel | Inhibitor binds only to the enzyme-substrate complex. Both apparent Vmax and Km decrease.[16] |

Assay Type 2: Receptor Binding

Principle of Causality: This assay measures the ability of a test compound to displace a known, labeled ligand from its receptor. Fluorescence Polarization (FP) is a powerful, homogeneous technique for this purpose.[20] It relies on the principle that a small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When this tracer binds to a much larger receptor protein, its rotation slows dramatically, and the emitted light remains polarized.[21] A test compound that binds to the same site will compete with and displace the tracer, causing a decrease in fluorescence polarization.[22]

Protocol 3: Competitive Fluorescence Polarization (FP) Binding Assay

A. Materials

-

Purified target receptor protein

-

Fluorescently labeled ligand (tracer) specific for the receptor

-

6-Methyl-3-phenylpyrimidin-4(3h)-one

-

Assay buffer

-

Black, low-volume 384-well plates

-

Microplate reader with FP capabilities

B. Experimental Procedure

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in assay buffer containing a constant, low concentration of DMSO.

-

Prepare a solution of the target receptor and a fixed concentration of the fluorescent tracer in assay buffer. The optimal concentrations of receptor and tracer must be predetermined in separate titration experiments.[23]

-

-

Assay Setup:

-

Add 10 µL of the diluted test compound to the wells.

-

Add 10 µL of the receptor/tracer mixture to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization (in milli-polarization units, mP) on a plate reader.[20]

-

C. Critical Controls & Data Analysis

-

No Inhibitor Control (Maximum Polarization): Receptor + tracer + vehicle (DMSO).

-

No Receptor Control (Minimum Polarization): Tracer + vehicle (DMSO) only.

Calculation:

-

The data (mP values) are plotted against the log of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀, which represents the concentration of the test compound that displaces 50% of the bound tracer.

Assay Type 3: Signaling Pathway Analysis

Principle of Causality: Reporter gene assays are used to monitor the activity of specific cell signaling pathways.[24] These assays work by placing the gene for a reporter protein (like firefly luciferase) under the control of a DNA regulatory element that is activated by a specific transcription factor.[25] If the test compound modulates a signaling pathway upstream of this transcription factor, it will lead to a change in the expression of the luciferase gene, which can be quantified as a change in light output upon addition of the luciferin substrate.[26][27] A dual-luciferase system, which includes a second reporter (like Renilla luciferase) under the control of a constitutive promoter, is used to normalize for transfection efficiency and cell number.[25][27]

Protocol 4: Dual-Luciferase® Reporter Assay

A. Materials

-

HEK293T cells (or other suitable cell line)

-

Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Normalization plasmid (e.g., pGL4.74[hRluc/TK])

-

Transfection reagent

-

6-Methyl-3-phenylpyrimidin-4(3h)-one

-

Pathway activator (e.g., TNF-α for the NF-κB pathway)

-

Dual-Luciferase® Reporter Assay System

-

White, clear-bottom 96-well plates

-

Luminometer

B. Experimental Procedure

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent. Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a known activator of the pathway (e.g., TNF-α) to induce reporter gene expression. Incubate for another 6-8 hours.

-

-

Cell Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[25]

-

C. Critical Controls & Data Analysis

-

Unstimulated Control: Cells treated with vehicle, not the pathway activator.

-

Stimulated Control: Cells treated with vehicle and the pathway activator (represents 100% pathway activity).

Calculation:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.

-

Express the results as a percentage of the activity seen in the stimulated control.

-

Plot the normalized activity against the log of the test compound concentration to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

PART 3: Integrated Data Analysis and Conclusion

The power of the screening cascade lies in the synthesis of data from multiple, orthogonal assays.

-

If 6-Methyl-3-phenylpyrimidin-4(3h)-one shows cytotoxicity in the MTT assay and potent inhibition in a kinase assay (e.g., against Aurora A), a strong hypothesis is formed that the compound's anticancer activity is mediated through inhibition of that specific kinase.[10]

-

If the compound is not cytotoxic at lower concentrations but inhibits a specific signaling pathway in a reporter assay , it may have a more nuanced, modulatory role rather than being a cytotoxic agent.

-

If receptor binding is observed , this points towards a mechanism involving modulation of a specific cell surface or nuclear receptor.

By systematically applying this tiered approach, from broad functional screens to specific mechanistic assays, researchers can efficiently build a comprehensive biological profile for novel compounds like 6-Methyl-3-phenylpyrimidin-4(3h)-one, paving the way for further preclinical development.

References

-

Creative Bioarray. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

-

Celtarys. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Retrieved from [Link]

-

Ubiquitin-Proteasome System. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

-

Molecular Devices. (2026, April 1). Fluorescence Polarization (FP). Retrieved from [Link]

-

ChemTalk. (2024, February 28). Lineweaver-Burk Plot. Retrieved from [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

-

Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

-

Ubigene. (2025, February 11). Luciferase Assay: Principles, Purpose, and Process. Retrieved from [Link]

-

MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

-

AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Retrieved from [Link]

-

Klebl, B. M., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of a drug discovery test cascade for identifying small-molecule.... Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

-

Liu, J., et al. (2021). Research status and application progress of small molecule drug screening technology. Frontiers in Pharmacology. Retrieved from [Link]

-

MDPI. (2024, July 8). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Retrieved from [Link]

-

Colarusso, E., et al. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Retrieved from [Link]

-

PubMed. (2023, March 15). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Retrieved from [Link]

-

PubMed. (2016, October 15). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Retrieved from [Link]

-

El-Gazzar, A. R. B. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4 (3 H)-quinazolinone analogues: In silico studies | Request PDF. Retrieved from [Link]

Sources

- 1. Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. international-biopharma.com [international-biopharma.com]

- 4. researchgate.net [researchgate.net]

- 5. opentrons.com [opentrons.com]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assayquant.com [assayquant.com]

- 16. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. aklectures.com [aklectures.com]

- 19. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 20. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 21. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]

- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 24. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 27. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

Using 6-Methyl-3-phenylpyrimidin-4(3h)-one in cell culture experiments

An in-depth guide to the cellular characterization of 6-Methyl-3-phenylpyrimidin-4(3h)-one, a novel compound with potential biological activity. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening and mechanistic studies.

Introduction: Unveiling the Potential of Novel Pyrimidinones

The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition, antiviral properties, and anti-cancer effects. 6-Methyl-3-phenylpyrimidin-4(3h)-one represents a novel, yet uncharacterized, member of this family. This application note serves as a comprehensive guide for the initial investigation of this compound in a cell culture setting. It is designed as a roadmap for discovery, providing a series of tiered experimental protocols to elucidate its potential cytotoxic, cytostatic, and other cellular effects. The methodologies described herein are intended to form a self-validating cascade of experiments, where the results of initial screens inform the direction of more detailed mechanistic studies.

Part 1: Foundational Protocols - Compound Handling and Initial Screening

A critical first step in the evaluation of any novel compound is the establishment of robust and reproducible methods for its preparation and initial biological assessment. This section outlines the necessary procedures for solubilization, stock solution preparation, and the initial determination of cytotoxic or cytostatic effects.

Compound Solubilization and Stock Solution Preparation

The accuracy and reproducibility of in vitro experiments are critically dependent on the correct handling of the test compound. The following protocol is a general guideline and may require optimization based on the observed solubility of 6-Methyl-3-phenylpyrimidin-4(3h)-one.

Protocol 1: Master Stock Solution Preparation

-

Initial Solubility Testing: Begin by assessing the solubility of the compound in common solvents such as DMSO, ethanol, and sterile PBS. For most non-polar small molecules, DMSO is the solvent of choice.

-

Master Stock Preparation (e.g., 10 mM in DMSO):

-

Accurately weigh out a known quantity of 6-Methyl-3-phenylpyrimidin-4(3h)-one.

-

Calculate the volume of DMSO required to achieve the desired master stock concentration (e.g., 10 mM).

-

Add the DMSO to the compound and vortex thoroughly until completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

-

-

Aliquoting and Storage:

-

Centrifuge the master stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved particulates.

-

Carefully transfer the supernatant to sterile, cryo-safe vials in small, single-use aliquots. This prevents repeated freeze-thaw cycles which can lead to compound degradation.

-

Store aliquots at -20°C or -80°C for long-term stability.

-

Initial Cytotoxicity/Cytostatic Screening: The Dose-Response Assay

The first biological question to address is whether 6-Methyl-3-phenylpyrimidin-4(3h)-one affects cell viability or proliferation. A dose-response experiment is essential to determine the concentration range over which the compound exerts an effect and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

Protocol 2: Cell Viability/Proliferation Assay (e.g., using Resazurin)

-

Cell Seeding:

-

Plate cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth over the course of the experiment (typically 24-72 hours).

-

Allow cells to adhere and resume logarithmic growth overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the 6-Methyl-3-phenylpyrimidin-4(3h)-one master stock in complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include appropriate controls: untreated cells and vehicle-only (e.g., DMSO) treated cells.

-

-

Incubation: Incubate the plate for a period relevant to the cell type's doubling time (e.g., 24, 48, or 72 hours).

-

Viability Assessment (Resazurin Method):

-

Prepare a working solution of resazurin in sterile PBS or culture medium.

-

Add the resazurin solution to each well and incubate for 1-4 hours at 37°C. During this time, viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the data to the vehicle-only control wells (set to 100% viability).

-

Plot the normalized viability against the logarithm of the compound concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

-

Table 1: Example Data Layout for Dose-Response Analysis

| Concentration (µM) | % Viability (Normalized) |

| 0 (Vehicle) | 100 |

| 0.1 | 98.5 |

| 1 | 85.2 |

| 10 | 52.1 |

| 100 | 5.6 |

Part 2: Mechanistic Elucidation - Uncovering the "How"

Once an IC50 value is established, the next logical step is to investigate the mechanism by which 6-Methyl-3-phenylpyrimidin-4(3h)-one exerts its effects. This section provides protocols to differentiate between apoptosis and necrosis and to assess the compound's impact on cell cycle progression.

Apoptosis vs. Necrosis: The Annexin V/Propidium Iodide Assay

This flow cytometry-based assay is a gold standard for distinguishing between different forms of cell death.

-

Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol 3: Apoptosis/Necrosis Staining

-

Cell Treatment: Treat cells in a 6-well plate with 6-Methyl-3-phenylpyrimidin-4(3h)-one at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for a suitable duration (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting:

-

Collect both the floating and adherent cells. The floating cells are often apoptotic.

-

Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method or trypsin. Pool with the corresponding floating cells.

-

-

Staining:

-

Wash the collected cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cells.

-